molecular formula C14H12N2O5 B3330719 2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 73454-94-1

2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B3330719
CAS No.: 73454-94-1
M. Wt: 288.25 g/mol
InChI Key: HUHQPZXYXMNRGW-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O5 It is a benzamide derivative, characterized by the presence of a hydroxyl group, a methoxy group, and a nitro group attached to the benzene ring

Scientific Research Applications

2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Amidation: The nitrated product is then reacted with 2-aminophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Reduction: 2-hydroxy-N-(2-methoxy-4-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(4-methyl-3-nitrophenyl)benzamide
  • 2-hydroxy-N-(2-methoxy-5-nitrophenyl)benzamide
  • 2-hydroxy-3-methoxy-N-(4-methyl-2-pyridyl)benzamide

Uniqueness

2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of a hydroxyl group, a methoxy group, and a nitro group on the benzene ring provides distinct properties that differentiate it from other benzamide derivatives.

Properties

IUPAC Name

2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-21-13-8-9(16(19)20)6-7-11(13)15-14(18)10-4-2-3-5-12(10)17/h2-8,17H,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHQPZXYXMNRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019916
Record name 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73454-94-1
Record name 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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